
4-Bromo-2-(1,1-difluoroethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(1,1-difluoroethyl)pyridine is a chemical compound with the molecular formula C7H6BrF2N . It has a molecular weight of 222.03 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-(1,1-difluoroethyl)pyridine is 1S/C7H6BrF2N/c1-7(9,10)6-4-5(8)2-3-11-6/h2-4H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-Bromo-2-(1,1-difluoroethyl)pyridine is a liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .科学的研究の応用
Synthesis of Novel Pyridine-Based Derivatives : Research has shown efficient methods for synthesizing novel pyridine derivatives using Suzuki cross-coupling reactions. These derivatives have potential applications in various fields, including as chiral dopants for liquid crystals and in biological activities such as anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Adsorption Studies for Acidic Properties : Pyridine adsorption has been used to study the acidic properties of various materials. This includes investigating Lewis acid sites, which are important for understanding catalytic reactions and material interactions (Connell & Dumesic, 1987).
Antimicrobial and DNA Interaction Studies : Spectroscopic techniques like FT-IR and NMR have been applied to pyridine derivatives for understanding their structure. These compounds have shown potential in antimicrobial activities and interactions with DNA, which could have implications in pharmaceutical research (Vural & Kara, 2017).
Optical and Electronic Properties Analysis : The study of pyridine derivatives through methods like density functional theory (DFT) provides insights into their optical and electronic properties. This research is crucial for developing materials with specific photophysical characteristics (Alexandropoulos et al., 2011).
Catalytic and Reaction Mechanism Studies : Pyridine and its derivatives are often used in studies to understand catalytic processes and reaction mechanisms. This includes investigations into the nature of active sites on catalysts and their interaction with pyridine, which is essential for developing efficient catalytic systems (Barzetti et al., 1996).
Development of Luminescent Probes : Coordination polymers containing pyridine structures have been developed as luminescent probes. These materials show promise for applications in sensing and detection technologies (Zhao et al., 2004).
Synthetic Route Development for Complex Molecules : The creation of nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines demonstrates the advances in synthetic chemistry. These molecules serve as building blocks in complexation and metalloorganic structures, crucial for fine-tuning chelating and photophysical properties (Ruiz-Crespo et al., 2022).
Safety and Hazards
The compound has been classified with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with it are H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
4-bromo-2-(1,1-difluoroethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c1-7(9,10)6-4-5(8)2-3-11-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCBDENNZYHLCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2981692.png)
![2-(benzo[d]isoxazol-3-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2981693.png)
![1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2981695.png)
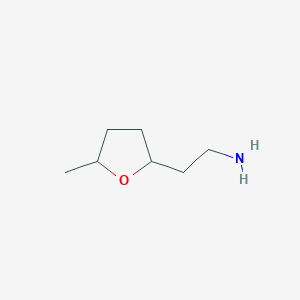
![8-chloro-2-[(2,4-difluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2981701.png)
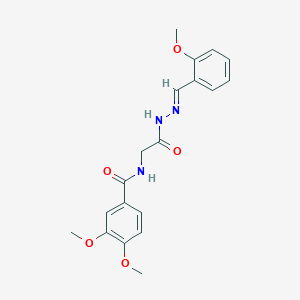
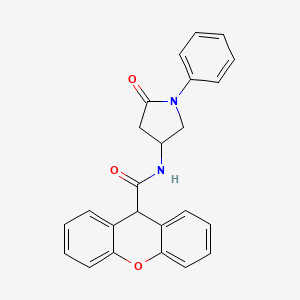


![3-[(3,4-Difluorophenyl)sulfonyl]-6-fluoro-4-[4-(methoxymethyl)piperidin-1-yl]quinoline](/img/structure/B2981707.png)
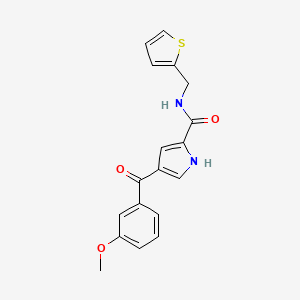
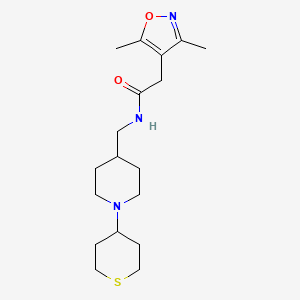
![2-Bromo-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B2981714.png)
![N-[3-[2-(3-Methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2981715.png)